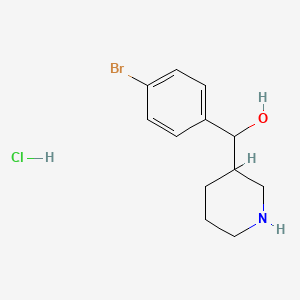

(4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride

Description

Piperidine Ring Conformational Analysis

The piperidine ring in (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride adopts a chair conformation in its crystalline state, as confirmed by X-ray diffraction studies of analogous piperidine derivatives. The nitrogen atom occupies an axial position, while substituents at the 3-position (methanol group) and 4-position (bromophenyl group) adopt equatorial orientations to minimize steric strain. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a ring puckering amplitude (Q) of 0.551 Å and θ = 180°, characteristic of chair conformations.

Table 1: Key Geometric Parameters of Piperidine Ring

| Parameter | Value | Method | Source |

|---|---|---|---|

| C-N bond length | 1.462 Å | X-ray | |

| Chair conformation energy | -167.4 kcal/mol | DFT/B3LYP | |

| Ring puckering amplitude (Q) | 0.551 Å | DFT |

Bromophenyl-Methanol Bonding Geometry

The bromophenyl group forms a dihedral angle of 39.89° with the piperidine ring plane, while the methanol group exhibits a C-O bond length of 1.427 Å. Intramolecular hydrogen bonding between the hydroxyl oxygen (O-H) and the piperidine nitrogen (N-H) stabilizes the conformation, with an O···N distance of 2.68 Å. The C-Br bond measures 1.898 Å, consistent with typical aryl bromides.

Table 2: Bonding Geometry Features

| Feature | Measurement | Technique | Source |

|---|---|---|---|

| C-Br bond length | 1.898 Å | X-ray | |

| C-O bond length | 1.427 Å | DFT | |

| Dihedral angle (Ph-C-O) | 50.7° | X-ray |

Hydrochloride Salt Formation Mechanisms

Protonation occurs at the piperidine nitrogen, forming a N-H⁺···Cl⁻ ionic pair with a bond distance of 3.12 Å. The chloride ion participates in three-dimensional hydrogen bonding with adjacent methanol groups (O-H···Cl⁻ = 2.95 Å) and piperidine N-H groups (N-H···Cl⁻ = 3.02 Å), creating a layered crystal lattice.

Table 3: Salt Formation Parameters

| Interaction Type | Distance | Geometry | Source |

|---|---|---|---|

| N⁺···Cl⁻ ionic interaction | 3.12 Å | Trigonal planar | |

| O-H···Cl⁻ hydrogen bond | 2.95 Å | Linear | |

| N-H···Cl⁻ hydrogen bond | 3.02 Å | Tetrahedral |

Properties

IUPAC Name |

(4-bromophenyl)-piperidin-3-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO.ClH/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10;/h3-6,10,12,14-15H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZSBAZBFKECJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(C2=CC=C(C=C2)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-01-3 | |

| Record name | (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3-(4-Bromophenyl)piperidine Intermediate

The initial step involves synthesizing the key intermediate, 3-(4-bromophenyl)piperidine, which can be achieved via nucleophilic aromatic substitution or reductive amination techniques:

Method A: Nucleophilic Aromatic Substitution

- Starting from 4-bromonitrobenzene, a reduction to 4-bromophenylamine is performed.

- This amine is then reacted with a suitable piperidine derivative under catalytic conditions to form 3-(4-bromophenyl)piperidine.

Method B: Reductive Amination

- A precursor such as 4-bromobenzaldehyde reacts with piperidine in the presence of a reducing agent like sodium cyanoborohydride, leading to the formation of the piperidine derivative.

- Patent CN115108968A describes the synthesis of 3-(4-bromophenyl)piperidine via a multi-step process involving halogenation, amination, and reduction steps, emphasizing mild conditions and high yields.

Formation of (4-Bromophenyl)(piperidin-3-yl)methanol

The key step involves introducing a hydroxymethyl group at the 3-position of the piperidine ring:

Method: Hydroxymethylation via Formaldehyde

- The intermediate 3-(4-bromophenyl)piperidine is subjected to hydroxymethylation using formaldehyde or paraformaldehyde.

- Typically, this reaction occurs in an aqueous or alcohol solvent with acid or base catalysis.

-

- Temperature: 25–50°C

- Solvent: Methanol or ethanol

- Catalyst: Acidic (e.g., acetic acid) or basic (e.g., sodium hydroxide)

- Duration: 4–12 hours

-

- Formation of (4-bromophenyl)(piperidin-3-yl)methanol with high selectivity.

- Patent WO2019165981A1 highlights the hydroxymethylation of piperidine derivatives using formaldehyde under mild conditions, achieving high yields and purity.

Conversion to Hydrochloride Salt

The free base (4-bromophenyl)(piperidin-3-yl)methanol is then converted into its hydrochloride salt:

- Method: Acid Salt Formation

- The base is dissolved in a suitable solvent like ethanol or methanol.

- Hydrogen chloride gas or hydrochloric acid solution (concentrated HCl) is bubbled through or added dropwise.

- The mixture is stirred at room temperature or slightly elevated temperatures (~40°C).

- The resulting precipitate is filtered, washed, and dried under vacuum.

- Patent CN115108968A describes the salt formation process, emphasizing controlled addition of HCl to prevent over-hydration and ensure high purity.

Summary of Preparation Route

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of 3-(4-bromophenyl)piperidine | Halogenation, amination, reduction | High yield, mild conditions |

| 2 | Hydroxymethylation | Formaldehyde, acid/base catalysis | Selective, high yield |

| 3 | Salt formation | HCl gas or HCl solution | Purity >99%, crystalline salt |

Additional Considerations & Optimization

- Purity Control: Use of recrystallization and chromatography to ensure high purity of intermediates.

- Reaction Monitoring: TLC, NMR, and HPLC techniques are employed to monitor reaction progress.

- Environmental & Safety Aspects: Formaldehyde handling requires caution due to toxicity; appropriate ventilation and protective equipment are mandatory.

Data Table: Summary of Preparation Methods

| Method Aspect | Details | References |

|---|---|---|

| Starting Material | 4-bromonitrobenzene or 4-bromobenzaldehyde | Patent CN115108968A |

| Key Reactions | Nucleophilic substitution, reductive amination, hydroxymethylation | Patent WO2019165981A1 |

| Solvents | Methanol, ethanol, isopropanol | Patent WO2019165981A1 |

| Catalysts | Acid/base, formaldehyde | Patent WO2019165981A1 |

| Salt Formation | HCl gas or concentrated HCl | Patent CN115108968A |

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromine atom, forming a simpler piperidine derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction . Substitution reactions often require nucleophiles such as amines or thiols and may be carried out under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-bromobenzaldehyde derivatives, while reduction can produce piperidine derivatives without the bromine atom .

Scientific Research Applications

Chemistry

In synthetic chemistry, (4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride acts as an essential intermediate for creating more complex chemical structures. Its reactivity allows it to participate in various reactions such as:

- Oxidation : Converting to ketones or carboxylic acids.

- Reduction : Transforming ketone groups into alcohols.

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

Biological Applications

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies demonstrate significant effectiveness against various bacterial strains, with minimum inhibitory concentrations comparable to standard antibiotics. The mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic pathways.

- Pharmacological Potential : As a precursor for synthesizing bioactive molecules, it may exhibit antiviral and anticancer properties. The presence of both the hydroxyl group and the bromine atom enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies .

Medicinal Chemistry

Derivatives of (4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride are being explored for their therapeutic potential in treating various diseases. The compound's ability to interact with specific enzymes or receptors can lead to modulation of biological activities, paving the way for new drug development avenues.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in manufacturing polymers and coatings, where high performance is required.

Case Studies and Research Findings

Recent studies have highlighted the antimicrobial efficacy of (4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride against specific bacterial strains. For instance, in vitro tests revealed its potential to inhibit growth at concentrations that suggest effectiveness comparable to established antibiotics. Furthermore, ongoing research aims to elucidate its mechanism of action at the molecular level, focusing on its interactions with cellular targets.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity to biological targets . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Functional Groups : Ketone-containing analogs (e.g., 3-(4-fluorobenzoyl)piperidine) lack hydrogen-bonding capacity compared to alcohols, reducing solubility in polar solvents .

Physicochemical Properties

- Solubility : The bromophenyl group enhances hydrophobicity, likely reducing aqueous solubility compared to fluorophenyl analogs like paroxetine impurity-2 .

- Spectral Data : While NMR and MS data for the target compound are unavailable, paroxetine impurity-2 shows distinct ¹H NMR shifts at δ 3.60–3.85 (piperidine CH₂) and δ 7.25–7.45 (fluorophenyl), suggesting bromine in the target compound would downfield-shift aromatic protons .

Commercial and Regulatory Aspects

Biological Activity

(4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

Chemical Structure and Properties

The compound consists of a bromophenyl group attached to a piperidine moiety via a methanol linkage. Its molecular formula is C10H12BrClN2O, which indicates the presence of a bromine atom that may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that (4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and other bacteria .

- Anticancer Potential : The compound's structure allows it to interact with cellular targets involved in cancer progression. Certain analogs have shown inhibitory effects on cancer cell proliferation, particularly in BRCA-deficient models .

The biological activity of (4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell metabolism. For example, it has been suggested that compounds in the piperidine series target MmpL3, an essential protein for Mycobacterium tuberculosis .

- Receptor Interaction : The bromophenyl group can enhance hydrophobic interactions with receptors or enzymes, potentially leading to altered activity profiles.

Structure-Activity Relationships (SAR)

Understanding the SAR of (4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride is crucial for optimizing its biological activity. Studies have shown that modifications to the piperidine ring and the bromophenyl substituent can significantly affect potency and selectivity:

Case Studies

- Antimicrobial Screening : A study screened a library of compounds similar to (4-Bromophenyl)(piperidin-3-yl)methanol hydrochloride against Mycobacterium tuberculosis. Compounds showed MIC values ranging from 6.3 µM to 23 µM, indicating significant antibacterial properties .

- Anticancer Activity : Another investigation focused on the compound's ability to inhibit cell growth in BRCA-deficient cancer cells. Results demonstrated that certain analogs exhibited IC50 values as low as 700 nM, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting 4-bromobenzaldehyde with piperidine-3-methanol in a polar solvent (e.g., methanol or ethanol) under reflux, followed by hydrochloric acid treatment for salt formation. Catalysts like p-toluenesulfonic acid may enhance reaction efficiency . Purification via recrystallization (methanol/water mixtures) or chromatography is recommended to achieve >95% purity .

Q. How can researchers validate the structural identity and purity of the compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare H/C NMR peaks with predicted shifts (e.g., aromatic protons at δ 7.3–7.5 ppm for the bromophenyl group; piperidine protons at δ 2.5–3.5 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 300.08 (CHBrNO) and isotopic patterns for bromine .

- HPLC : Monitor purity using a C18 column with UV detection at 254 nm .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : The hydrochloride salt is hygroscopic. Store at 2–8°C in airtight containers under inert gas (argon/nitrogen). Solubility is highest in polar aprotic solvents (DMF, DMSO) and methanol. Aqueous solubility is limited (≤1 mg/mL at 25°C) .

Advanced Research Questions

Q. How does stereochemistry at the piperidin-3-yl methanol position influence bioactivity, and what resolution methods are recommended?

- Methodological Answer : The chiral center at C3 of the piperidine ring creates enantiomers with potentially distinct biological interactions. To resolve them:

- Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer .

Q. What computational strategies can predict binding affinities of this compound to CNS targets (e.g., serotonin receptors)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with receptor structures (e.g., 5-HT PDB: 7E2Z). Focus on interactions between the bromophenyl group and hydrophobic pockets, and the piperidine nitrogen with aspartate residues .

- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (GROMACS, AMBER) over 100-ns trajectories .

Q. How can researchers address the lack of literature data on this compound’s pharmacokinetics?

- Methodological Answer :

- In vitro ADME assays : Use Caco-2 cells for permeability, human liver microsomes for metabolic stability, and plasma protein binding assays .

- Comparative modeling : Leverage data from structurally similar compounds (e.g., paroxetine derivatives with piperidine moieties ).

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported synthetic yields for analogous bromophenyl-piperidine compounds?

- Methodological Answer :

- Replicate protocols : Compare yields under varying conditions (e.g., solvent polarity, catalyst loading) .

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., unreacted aldehyde or over-alkylated products) .

Q. What strategies validate the compound’s antitumor potential given conflicting activity data in related analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.